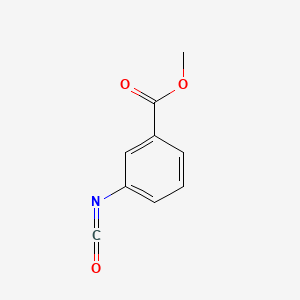

Methyl 3-isocyanatobenzoate

Description

Overview of Isocyanate Functional Group Reactivity in Organic Synthesis

The isocyanate group (–N=C=O) is a highly reactive functional group, a characteristic that makes it a valuable tool in organic synthesis. wikipedia.orgdoxuchem.com Its reactivity stems from the electrophilic nature of the central carbon atom, which is susceptible to attack by a wide range of nucleophiles. rsc.org This reactivity is influenced by the electronic nature of its substituent; electron-withdrawing groups enhance the electrophilicity and thus the reactivity of the isocyanate, while electron-donating groups have the opposite effect. rsc.org

Common reactions involving isocyanates include:

Reaction with alcohols: This reaction forms urethane (B1682113) linkages, a cornerstone of polyurethane chemistry. wikipedia.org

Reaction with amines: This yields urea (B33335) derivatives. wikipedia.orgdoxuchem.com

Reaction with water: This leads to the formation of an amine and carbon dioxide gas, a reaction utilized in the production of polyurethane foams where the CO2 acts as a blowing agent. wikipedia.orgdoxuchem.com

The reactivity of nucleophiles towards isocyanates generally follows the order: primary amines > primary alcohols > secondary amines. researchgate.net Due to their high reactivity, isocyanates can be prone to polymerization, a challenge that can be managed by generating them in situ from a precursor. rsc.org

Significance of Aromatic Esters in Chemical Research

Aromatic esters are a class of organic compounds featuring an ester functional group (–COO–) directly attached to an aromatic ring. numberanalytics.com This structure imparts a unique set of physical and chemical properties. Aromatic esters often have higher boiling and melting points than their aliphatic counterparts due to stronger intermolecular forces. numberanalytics.com They are generally soluble in organic solvents and relatively stable, though they can undergo hydrolysis in the presence of acids or bases. numberanalytics.com

Their significance in chemical research is multifaceted. They serve as crucial intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnumberanalytics.com The pleasant fragrances of many aromatic esters also lead to their use in the perfume and flavor industries. numberanalytics.comwaseda.jp Key reactions involving aromatic esters include hydrolysis to form carboxylic acids and alcohols, and reduction to alcohols. numberanalytics.comnumberanalytics.com

Positioning of Methyl 3-isocyanatobenzoate within the Landscape of Functional Organic Compounds

Chemical and Physical Properties

The physical and chemical properties of this compound are critical to its handling and application in synthesis.

| Property | Value |

| CAS Number | 41221-47-0 |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| Melting Point | 35-38 °C |

| Flash Point | >110 °C (230 °F) |

| Purity | Typically 97% |

| Source: vwr.comsigmaaldrich.comsigmaaldrich.com |

Synthesis and Reactivity

The synthesis of isocyanates like this compound is often achieved through phosgenation, which involves treating an amine with phosgene (B1210022). wikipedia.org Alternative methods, such as the Curtius or Schmidt rearrangements, provide other synthetic routes. wikipedia.org

The reactivity of this compound is dominated by the isocyanate group. Its reactions are pivotal in various synthetic applications. For instance, its reaction with amines is a key step in the synthesis of certain peptide deformylase inhibitors. google.com

Applications in Scientific Research

The unique combination of an isocyanate and an aromatic ester in one molecule makes this compound a versatile reagent in several areas of scientific research.

Role as a Building Block in the Synthesis of Complex Molecules

This compound serves as a fundamental building block for more complex molecules. Its isocyanate group readily reacts with nucleophiles like amines and alcohols to form ureas and carbamates, respectively. This reactivity is exploited in the creation of a diverse range of organic compounds.

Applications in Polymer Chemistry

The isocyanate functionality is central to the production of polyurethanes. While specific research on this compound in polymer science is not extensively detailed in the provided results, the general reactivity of aryl isocyanates suggests its potential use in creating polymers with specific properties. Diisocyanates are the primary monomers for polyurethane production. wikipedia.org For example, 2,4-toluene diisocyanate (TDI) is widely used, with its two isocyanate groups exhibiting different reactivities. nih.gov This differential reactivity is a key feature in controlling polymerization processes.

Utility in the Development of Pharmaceutical and Agrochemical Compounds

Aryl isocyanates are important intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, methyl 2-isocyanatobenzoate has been used in the synthesis of high-affinity ligands for retinol-binding proteins and in the development of potential anticancer agents. sigmaaldrich.com Similarly, methyl 4-isocyanatobenzoate is a key intermediate for synthesizing compounds with antitumor activity. lookchem.com The reactivity of the isocyanate group allows for the introduction of various functionalities necessary for biological activity.

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 3-isocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-9(12)7-3-2-4-8(5-7)10-6-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGWGERFPSYHDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369864 | |

| Record name | Methyl 3-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41221-47-0 | |

| Record name | Methyl 3-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-isocyanatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Methyl 3 Isocyanatobenzoate

Precursor Synthesis and Derivatization Strategies

The primary and most crucial precursor for the synthesis of Methyl 3-isocyanatobenzoate is Methyl 3-aminobenzoate (B8586502). The generation of this precursor is a well-established two-step process starting from Methyl Benzoate (B1203000).

Synthesis of Methyl 3-aminobenzoate Precursors

The initial step in creating the precursor is the electrophilic aromatic substitution of Methyl Benzoate. ma.edu The ester group (-COOCH₃) of Methyl Benzoate is an electron-withdrawing group, which deactivates the benzene (B151609) ring and directs incoming electrophiles to the meta-position. echemi.comrsc.org This regioselectivity is crucial for the synthesis of the 3-substituted final product. rsc.org

The nitration is typically achieved using a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often referred to as "mixed acid". echemi.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. ma.eduaiinmr.com The reaction is highly exothermic, and careful temperature control is essential to ensure selectivity and prevent the formation of unwanted byproducts. ma.eduechemi.com The reaction is generally conducted at low temperatures, typically between 0 and 10 °C. echemi.com

Table 1: Reaction Conditions for Nitration of Methyl Benzoate

| Reagent | Role | Typical Conditions | Yield |

|---|---|---|---|

| Methyl Benzoate | Starting Material | Cooled in an ice-salt bath (-5 to 0 °C) | 60-85% echemi.com |

| Conc. Nitric Acid (HNO₃) | Source of Nitronium Ion | Added dropwise as part of nitrating mixture | |

| Conc. Sulfuric Acid (H₂SO₄) | Catalyst | Protonates HNO₃ to form NO₂⁺ electrophile |

| Temperature | Control Parameter | Maintained between 0-10 °C during addition | |

Once Methyl 3-nitrobenzoate is synthesized and purified, the next step is the reduction of the nitro group (-NO₂) to a primary amine group (-NH₂). Several reduction pathways can be employed for this transformation. A common laboratory and industrial method involves catalytic hydrogenation, where hydrogen gas (H₂) is used with a metal catalyst, such as Palladium on carbon (Pd-C), in a solvent like methanol (B129727). sciencemadness.org This method is known for its high efficiency and clean conversion, often resulting in quantitative yields. sciencemadness.org

Another effective method is the use of a metal in acidic conditions, such as iron powder in acetic acid (Fe/AcOH). sciencemadness.org This classic method involves the oxidation of the metal as the nitro group is reduced.

Table 2: Comparison of Reduction Pathways for Methyl 3-nitrobenzoate

| Method | Reagents/Catalyst | Conditions | Outcome |

|---|---|---|---|

| Catalytic Hydrogenation | Hydrogen (H₂), Palladium on Carbon (Pd-C) | Atmospheric or slightly elevated pressure in methanol | Quantitative yield, clean reaction sciencemadness.org |

Alternative Aminobenzoate Derivatives

While Methyl 3-aminobenzoate is the direct precursor, it is important to note that the broader family of aminobenzoic acids and their esters are significant in various chemical syntheses. For instance, 3-methyl-2-aminobenzoic acid is synthesized from m-xylene (B151644) through a multi-step process involving chlorination, oxidation, and ammoniation. google.com However, for the specific synthesis of this compound, the pathway from Methyl 3-aminobenzoate remains the most direct and conventional route.

Isocyanate Formation Reactions

The conversion of the primary amine group of Methyl 3-aminobenzoate into an isocyanate group (-NCO) is the final and critical stage of the synthesis. This transformation is most commonly achieved using phosgene (B1210022) or its derivatives.

Phosgene-Based Methods

The reaction of a primary amine with phosgene (COCl₂) is the most established and widely used industrial method for producing isocyanates. rsc.orgnih.gov The reaction proceeds through an addition-elimination mechanism, ultimately forming the isocyanate and releasing two molecules of hydrogen chloride (HCl) as a byproduct.

The phosgenation reaction must be carefully controlled to achieve high yields and minimize side reactions. A key side reaction is the formation of urea (B33335) derivatives, which can occur if the newly formed isocyanate reacts with the starting amine. rsc.org Using an excess of phosgene helps to mitigate this.

The reaction releases HCl, which can protonate the starting amine, rendering it unreactive. Therefore, a base is typically added to the reaction mixture to neutralize the HCl as it is formed. Tertiary amines, such as pyridine, are often used for this purpose. rsc.org Pyridine can also act as a catalyst, accelerating the decomposition of phosgene derivatives like diphosgene into the more reactive phosgene. rsc.org The reaction temperature is also a critical parameter that needs to be controlled, often conducted in an inert solvent such as toluene (B28343) or a chlorinated aromatic hydrocarbon.

Table 3: Key Parameters in Phosgenation of Methyl 3-aminobenzoate

| Component | Function | Details |

|---|---|---|

| Methyl 3-aminobenzoate | Substrate | The primary amine to be converted. |

| Phosgene (COCl₂) | Reagent | Provides the carbonyl group for the isocyanate. |

| Pyridine (or other base) | Acid Scavenger / Catalyst | Neutralizes HCl byproduct; can catalyze phosgene formation from precursors. rsc.org |

| Inert Solvent (e.g., Toluene) | Reaction Medium | Dissolves reactants and helps control temperature. |

| Temperature | Control Parameter | Typically ranges from 50°C to 250°C depending on the specific process. |

Compound Information

Table 4: List of Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 41221-47-0 | C₉H₇NO₃ sigmaaldrich.com |

| Methyl Benzoate | 93-58-3 | C₈H₈O₂ |

| Methyl 3-nitrobenzoate | 618-95-1 | C₈H₇NO₄ |

| Methyl 3-aminobenzoate | 4518-10-9 | C₈H₉NO₂ chemicalbook.com |

| Phosgene | 75-44-5 | COCl₂ |

| Pyridine | 110-86-1 | C₅H₅N |

| Nitric Acid | 7697-37-2 | HNO₃ |

Safety Considerations and Handling Protocols in Phosgenation

The synthesis of isocyanates via phosgenation involves the reaction of a primary amine, in this case, methyl 3-aminobenzoate, with phosgene (COCl₂). While effective, this method is fraught with significant hazards due to the extreme toxicity of phosgene gas. nih.govacs.orgionike.com Phosgene is a colorless, non-flammable gas with a pungent odor; however, its odor threshold is above the permissible exposure limit, making it an insidious respiratory hazard. indianchemicalcouncil.com Exposure can lead to severe lung damage and can be fatal. utoronto.cadigitellinc.com Consequently, stringent safety protocols and specialized handling procedures are imperative.

Key Safety Measures and Handling Protocols:

Engineering Controls: All manipulations involving phosgene or its substitutes like triphosgene (B27547) must be conducted within a high-performance, properly functioning chemical fume hood. utoronto.ca The infrastructure should be designed to minimize potential leaks, utilizing welded piping where possible and reducing the number of flanges and threaded connections. indianchemicalcouncil.com Continuous monitoring with dedicated phosgene sensors installed outside the primary containment (fume hood) is crucial to provide early warning of any release. utoronto.ca

Material and Equipment Selection: Equipment, including pumps and reactors, should be constructed from compatible materials to prevent corrosion from phosgene and the hydrogen chloride byproduct. nih.govindianchemicalcouncil.com Seal-less pumps, such as magnetic drive pumps, are recommended to eliminate potential leakage points common in sealed pumps. indianchemicalcouncil.com

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes chemical-resistant gloves (double-gloving is often recommended), a lab coat with cuffs overlapping the gloves, and full-face protection, including safety goggles and a face shield. utoronto.ca Crucially, appropriate respiratory protection must be worn. utoronto.ca

Waste Disposal: All waste materials, including contaminated equipment and excess reagents, must be handled as hazardous waste. Quenching procedures with suitable nucleophilic reagents (e.g., ammonia (B1221849) or sodium hydroxide (B78521) solutions) are necessary to safely neutralize residual phosgene before disposal.

Emergency Preparedness: An emergency response plan must be in place. This includes having immediate access to evacuation routes, safety showers, eyewash stations, and first aid. All personnel must be thoroughly trained on the hazards of phosgene and the specific emergency procedures. utoronto.ca

Substitutes for gaseous phosgene, such as liquid diphosgene and solid triphosgene, have been developed to mitigate some of the handling risks associated with a compressed gas. sigmaaldrich.com However, these reagents still generate phosgene in situ and must be handled with the same level of caution as phosgene itself, as they can cause severe skin and eye burns and are fatal if inhaled. utoronto.casigmaaldrich.com

Phosgene-Free and Green Chemistry Approaches

Growing concerns over the safety and environmental impact of the phosgene process have spurred the development of phosgene-free synthetic routes to isocyanates. nih.govacs.orgdigitellinc.com These methods align with the principles of green chemistry by avoiding highly toxic reagents and often utilizing safer, more environmentally benign starting materials.

Utilization of Carbonyl Diimidazole (CDI)

Carbonyl diimidazole (CDI) is a well-known and effective phosgene substitute, particularly for carbonylation reactions. sigmaaldrich.com It is a solid, making it significantly easier and safer to handle than gaseous phosgene. The synthesis of an isocyanate using CDI would typically involve the reaction of the corresponding primary amine with CDI. While specific studies detailing this reaction for methyl 3-aminobenzoate are not prevalent, the general mechanism is well-established. Imidazole (B134444), a byproduct of the reaction, can be recovered. It is noteworthy that CDI itself is often produced by reacting phosgene or its substitutes with imidazole in an inert solvent. google.com

Other Non-Phosgene Reagents

Several other non-phosgene methods are employed for isocyanate synthesis, primarily involving molecular rearrangements where an alkyl or aryl group migrates to an electron-deficient nitrogen atom. These reactions provide versatile, phosgene-free pathways to the target isocyanate functionality.

The Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide (B81097) to yield an isocyanate and nitrogen gas. wikipedia.orgallen.in The acyl azide precursor for this compound would be methyl 3-(azidocarbonyl)benzoate. This intermediate can be prepared from the corresponding carboxylic acid derivative (e.g., an acyl chloride) by reaction with an azide salt, such as sodium azide. organic-chemistry.orgchemistrysteps.com A key advantage of the Curtius rearrangement is that it proceeds under mild conditions, and the isocyanate can often be isolated. wikipedia.orgnih.gov The reaction is believed to occur via a concerted mechanism, avoiding the formation of a discrete nitrene intermediate. wikipedia.org

The Hofmann Rearrangement: In the Hofmann rearrangement, a primary amide is converted to a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgchemistrysteps.com To synthesize this compound, the starting material would be 3-(aminocarbonyl)benzoic acid methyl ester. This amide is treated with bromine and a strong base (like sodium hydroxide) to form an N-bromoamide intermediate. wikipedia.orgmasterorganicchemistry.com Subsequent deprotonation and rearrangement lead to the formation of the isocyanate. wikipedia.org While the isocyanate is typically hydrolyzed in aqueous conditions to form an amine, it can be trapped or isolated under anhydrous conditions. tcichemicals.comthermofisher.com

The Lossen Rearrangement: The Lossen rearrangement converts a hydroxamic acid or its derivatives into an isocyanate. unacademy.comwikipedia.orgslideshare.net The starting material would be a derivative of methyl 3-(hydroxycarbamoyl)benzoate. The reaction is typically initiated by treating an O-acylated, O-sulfonylated, or O-phosphorylated hydroxamic acid derivative with a base. lscollege.ac.in This leads to a concerted rearrangement, yielding the isocyanate and a carboxylate anion as a leaving group. wikipedia.orglscollege.ac.in The mild conditions required for the Lossen rearrangement are a significant advantage over other methods. slideshare.net

The following table summarizes these key non-phosgene rearrangement reactions for isocyanate synthesis.

| Rearrangement Reaction | Starting Material Functional Group | Key Reagents/Conditions | Intermediate |

| Curtius | Acyl Azide | Heat (thermal decomposition) | Isocyanate |

| Hofmann | Primary Amide | Br₂ and NaOH | Isocyanate |

| Lossen | Hydroxamic Acid Derivative | Base or Heat | Isocyanate |

Purification and Isolation Techniques in Synthetic Procedures

Following the synthesis of this compound, regardless of the chosen pathway, the crude product must be purified to remove unreacted starting materials, reagents, solvents, and byproducts. The high reactivity of the isocyanate group necessitates careful selection of purification methods to avoid degradation of the product.

Common purification techniques include:

Distillation: For volatile and thermally stable isocyanates, distillation under reduced pressure (vacuum distillation) is a highly effective method for purification. orgsyn.org Techniques like Kugelrohr distillation can be particularly useful for small quantities or high-boiling point compounds, minimizing thermal stress. orgsyn.org

Crystallization/Recrystallization: If the isocyanate is a solid at room temperature, recrystallization from a suitable non-reactive (aprotic) solvent is a standard method to obtain high-purity material. The process involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. youtube.com

Filtration: Following crystallization, the solid product is isolated from the mother liquor by filtration, typically vacuum filtration, which is more efficient for removing residual solvent than gravity filtration. youtube.com The isolated solid is then washed with a small amount of cold, fresh solvent to remove any remaining impurities.

Chromatography: Column chromatography can be employed for the purification of isocyanates, although care must be taken. The stationary phase (e.g., silica (B1680970) gel) must be thoroughly dried, and anhydrous, aprotic solvents must be used as the eluent to prevent hydrolysis or reaction of the isocyanate group on the column. beilstein-journals.org

The choice of purification method is dictated by the physical properties of this compound (e.g., boiling point, melting point, solubility) and its stability under the purification conditions.

Chemical Reactivity and Reaction Mechanisms of Methyl 3 Isocyanatobenzoate

Nucleophilic Addition Reactions of the Isocyanate Group

The core reactivity of methyl 3-isocyanatobenzoate involves the nucleophilic addition to the central carbon of the isocyanate moiety. Nucleophiles, such as amines and alcohols, readily attack this electrophilic center, leading to the formation of stable substituted ureas and carbamates, respectively. These reactions are fundamental to its application as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.

The reaction between this compound and primary or secondary amines is a facile and typically high-yield process that produces N,N'-substituted urea (B33335) derivatives. commonorganicchemistry.com This transformation is a cornerstone of its use in synthetic chemistry, providing a direct route to compounds with a urea linkage. The reaction proceeds via a nucleophilic addition mechanism where the amine's lone pair of electrons attacks the isocyanate's electrophilic carbon. This is followed by a proton transfer, resulting in the stable urea product. This direct coupling is widely employed in the synthesis of biologically active molecules. For instance, this compound has been reacted with various amines to create libraries of compounds for screening as potential enzyme inhibitors or therapeutic agents. mdpi.comnih.govnih.gov

The urea derivatives synthesized from this compound are frequently studied to establish structure-activity relationships (SAR), particularly in the field of medicinal chemistry. SAR studies explore how modifications to the chemical structure of a compound affect its biological activity, guiding the design of more potent and selective drugs.

For example, this compound has been used to synthesize bisarylurea compounds that act as pan-RAF inhibitors, which are relevant in cancer therapy. mdpi.com In a study developing sorafenib (B1663141) analogues, a known multi-kinase inhibitor, various isocyanates, including this compound, were reacted with an amine-bearing scaffold. rsc.orgnih.gov The resulting urea derivatives were tested for their anti-proliferative activity against different cancer cell lines. The data from these studies, often presented as IC₅₀ values (the concentration of an inhibitor required to reduce a biological process by 50%), reveal critical insights. For instance, the substitution pattern on the phenyl ring derived from the isocyanate can significantly influence the inhibitory potency and selectivity of the final compound against specific kinases or cell lines. mdpi.comrsc.org

In another study focused on discovering activators of the Heme Regulated Inhibitor (HRI) Kinase, methyl 2-isocyanatobenzoate (a positional isomer) was reacted with cis-4-(4-fluorophenoxy)cyclohexanamine to generate a specific urea derivative for SAR analysis. nih.gov Such studies systematically alter parts of the molecule—like the amine or isocyanate fragment—to map out the chemical features essential for biological activity. researchgate.netacs.org

Table 1: Example Data for SAR Analysis of Urea Derivatives This table is illustrative, based on findings from multiple studies where isocyanates are used to generate libraries of urea compounds for biological screening.

| Compound ID | Isocyanate Fragment | Amine Fragment | Target | Activity (IC₅₀) |

| 5q | This compound | 4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)aniline | Pan-RAF | > 80 µM mdpi.com |

| 3d | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | 4-amino-N-methyl-2-pyridinecarboxamide | Hela cells | 0.56 ± 0.04 µmol L⁻¹ rsc.org |

| 3t | 2-methoxy-5-(trifluoromethyl)phenyl isocyanate | 4-amino-N-methyl-2-pyridinecarboxamide | H1975 cells | 2.34 ± 0.07 µmol L⁻¹ rsc.org |

| 3v | 3-fluorophenyl isocyanate | 4-amino-N-methyl-2-pyridinecarboxamide | A549 cells | 1.35 ± 0.03 µmol L⁻¹ rsc.org |

The formation of a urea bond from an isocyanate and an amine is a well-established nucleophilic addition reaction. The mechanism involves the attack of the nucleophilic nitrogen atom of the amine on the electrophilic carbonyl carbon of the isocyanate group. This leads to the formation of a transient, zwitterionic tetrahedral intermediate. A rapid proton transfer from the amine nitrogen to the isocyanate nitrogen then occurs, yielding the final, stable urea product. lookchem.com The reaction is generally considered irreversible and proceeds without the need for a catalyst, often occurring readily at room temperature in a suitable solvent. commonorganicchemistry.com

While the general mechanism is straightforward, the kinetics and reversibility can be influenced by steric and electronic factors. For instance, the use of sterically hindered amines can lead to a dynamic urea bond that can dissociate back into the amine and isocyanate, a property being explored for creating self-healing polymers. nih.gov However, for most primary and secondary amines reacting with this compound, the formation of the urea linkage is highly favorable and essentially irreversible under standard conditions. commonorganicchemistry.comnih.gov

This compound reacts with alcohols to form carbamates, also known as urethanes. This reaction is analogous to the one with amines but is generally slower due to the lower nucleophilicity of alcohols compared to amines. The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. This nucleophilic addition is often catalyzed by bases, such as tertiary amines (e.g., triethylamine) or organometallic compounds, which increase the nucleophilicity of the alcohol by deprotonation or by coordinating to the reactants. rsc.org The resulting carbamate (B1207046) derivatives are stable compounds with applications in various fields, including polymer chemistry and as intermediates in organic synthesis. The thermal decomposition of these carbamates can regenerate the isocyanate, a process explored as a phosgene-free route to isocyanate production. mdpi.comresearchgate.net

Cellulose (B213188), a polymer of glucose, has abundant hydroxyl groups that can react with isocyanates to form cellulose carbamate derivatives. To facilitate this reaction, cellulose is often dissolved in specific solvent systems to achieve a homogeneous reaction medium, which allows for better control over the degree of substitution (DS) and leads to high yields. tandfonline.comusm.edu A common solvent system for this purpose is a mixture of lithium chloride (LiCl) and N,N-dimethylacetamide (DMAc). tandfonline.comusm.edu

In this homogeneous solution, the hydroxyl groups of cellulose act as nucleophiles, attacking the electrophilic carbon of an isocyanate. While studies have specifically mentioned using ethyl 4-isocyanatobenzoate and phenyl isocyanate for this purpose, the same principle applies to this compound. tandfonline.comusm.edu The reaction is facile and allows for the synthesis of cellulose derivatives with controllable degrees of substitution. tandfonline.comusm.edu These modified celluloses can exhibit altered properties, such as improved solubility in organic solvents or new functionalities. The use of ionic liquids as solvents for the homogeneous derivatization of cellulose with isocyanates is also an area of active research, as they can increase the reactivity of cellulose. mdpi.comabo.fi

In non-polar, aprotic solvents, the uncatalyzed reaction is typically slow. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF) are commonly used because they can solvate the reactants and any charged intermediates, often facilitating the reaction. commonorganicchemistry.com Catalysis, particularly base catalysis, plays a crucial role, and the effectiveness of a catalyst can also be solvent-dependent. rsc.org For instance, the formation of carbamates from the thermal decomposition of other compounds has been studied in various high-boiling solvents like aliphatic or aromatic hydrocarbons. mdpi.com The choice of solvent is critical not only for reaction efficiency but also for managing potential side reactions, such as the trimerization of the isocyanate to form an isocyanurate, which can be favored under certain catalytic and solvent conditions. rsc.org

Table 2: Common Solvents for Isocyanate Reactions This table indicates solvents generally suitable for reactions involving isocyanates, such as urea or carbamate formation.

| Solvent | Type | Typical Use |

| Dichloromethane (DCM) | Polar Aprotic | Urea Synthesis nih.govnih.gov |

| Tetrahydrofuran (THF) | Polar Aprotic | Carbamate Synthesis |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Urea & Carbamate Synthesis nih.gov |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Urea Synthesis nih.gov |

| N,N-Dimethylacetamide (DMAc) | Polar Aprotic | Cellulose Derivatization tandfonline.comusm.edu |

Reactions with Water: Hydrolysis and Urea Formation

The reaction of isocyanates with water is a fundamental process that proceeds through a distinct, multi-step mechanism. Initially, the isocyanate group of this compound undergoes hydrolysis. This involves the nucleophilic attack of a water molecule on the electrophilic carbon of the isocyanate, leading to the formation of an unstable carbamic acid intermediate (3-methoxycarbonylcarbamic acid).

This carbamic acid is transient and readily decomposes, eliminating carbon dioxide to yield the corresponding amine, 3-aminobenzoate (B8586502).

The newly formed amine is nucleophilic and can react with a second molecule of this compound. This nucleophilic addition of the amine to the isocyanate group results in the formation of a stable, symmetrically substituted urea derivative. This reaction is a common pathway for the formation of ureas from isocyanates in the presence of moisture. organic-chemistry.org

Table 1: Reaction Steps for Urea Formation from this compound in Water

| Step | Reactants | Intermediate/Product | Description |

| 1 | This compound + Water | 3-Methoxycarbonylcarbamic acid | Hydrolysis of the isocyanate to an unstable carbamic acid. |

| 2 | 3-Methoxycarbonylcarbamic acid | Methyl 3-aminobenzoate + Carbon Dioxide | Decarboxylation of the carbamic acid to form an amine. |

| 3 | Methyl 3-aminobenzoate + this compound | Dimethyl 3,3'-(carbonylbis(azanediyl))dibenzoate (a substituted urea) | Reaction of the amine with another isocyanate molecule to form a urea. nih.gov |

Reactions with Thiols: Thiocarbamate Formation

This compound readily reacts with thiols (mercaptans, R-SH) to form S-substituted thiocarbamates. This reaction involves the nucleophilic attack of the sulfur atom of the thiol on the electrophilic carbon of the isocyanate group. Thiols are strong nucleophiles, and this reaction often proceeds efficiently under mild conditions, sometimes even without a catalyst. researchgate.net

The mechanism is a direct nucleophilic addition. The sulfur atom of the thiol adds to the carbonyl carbon of the isocyanate, and the thiol proton is transferred to the nitrogen atom, yielding the thiocarbamate product. This method is a straightforward and high-yielding route for the synthesis of S-alkyl or S-aryl thiocarbamates. researchgate.net

Table 2: General Reaction for Thiocarbamate Formation

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Thiol (R-SH) | Methyl 3-((R-sulfanyl)carbonylamino)benzoate | Often catalyst- and solvent-free, mild conditions. researchgate.net |

Reactions Involving the Ester Moiety

The methyl ester group of this compound can undergo reactions typical of carboxylic acid esters, most notably hydrolysis and transesterification. These reactions generally require more forcing conditions than those involving the highly reactive isocyanate group.

Saponification (Hydrolysis of Methyl Ester to Carboxylic Acid)

Saponification is the hydrolysis of an ester under basic conditions. For this compound, this reaction targets the methyl ester group to produce a carboxylic acid. The process is typically carried out by heating the compound with a strong base, such as sodium hydroxide (B78521) solution. libretexts.org

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (⁻OH) acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as a leaving group. The result is a carboxylate salt (the sodium salt of 3-isocyanatobenzoic acid). To obtain the final carboxylic acid, the reaction mixture must be acidified with a strong acid, which protonates the carboxylate ion. libretexts.orgpsu.edu

It is crucial that the isocyanate group is protected or that reaction conditions are carefully controlled to avoid its simultaneous hydrolysis. However, saponification is a common and effective method for converting the ester to a carboxylic acid. google.com

Transesterification Reactions

Transesterification is a process in which the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. scielo.br this compound can undergo transesterification by reacting with an alcohol (R'-OH), typically in the presence of an acid or base catalyst, to form a new ester (3-isocyanatobenzoate ester of R'-OH) and methanol (B129727).

The reaction is an equilibrium process. mdpi.com To drive the reaction toward the desired product, an excess of the new alcohol (R'-OH) is often used.

Acid-catalyzed mechanism: The carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. The new alcohol then attacks this carbon, leading to a tetrahedral intermediate. After proton transfer, methanol is eliminated, and deprotonation yields the new ester.

Base-catalyzed mechanism: A strong base deprotonates the incoming alcohol to form a nucleophilic alkoxide ion (R'O⁻). This alkoxide attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The intermediate then eliminates the methoxide ion (⁻OCH₃) to form the new ester. scielo.br

Table 3: Comparison of Saponification and Transesterification

| Reaction | Reagent(s) | Product (after workup) | Key Feature |

| Saponification | 1. Strong Base (e.g., NaOH), Heat2. Strong Acid (e.g., HCl) | 3-Isocyanatobenzoic acid | Irreversible reaction (under basic conditions) leading to a carboxylic acid. libretexts.org |

| Transesterification | Alcohol (R'-OH), Acid or Base Catalyst | A new ester (Methyl 3-((alkoxy)carbonyl)benzoate) | Reversible reaction that exchanges the alkoxy group of the ester. scielo.brmdpi.com |

Cycloaddition Reactions

The isocyanate group, with its cumulated double bonds (–N=C=O), can participate in cycloaddition reactions.

[2+2] Cycloadditions

This compound can undergo [2+2] cycloaddition reactions with electron-rich alkenes. In this type of reaction, the C=N bond of the isocyanate group reacts with the C=C bond of the alkene to form a four-membered heterocyclic ring, specifically a β-lactam (also known as a 2-azetidinone).

The mechanism of this reaction can vary depending on the specific reactants. researchtrends.net It may proceed through a concerted pathway, where the two new sigma bonds are formed simultaneously. Alternatively, it can follow a stepwise pathway involving the formation of a zwitterionic or a 1,4-diradical intermediate, which then cyclizes to form the final β-lactam product. researchtrends.net The reactivity of the isocyanate and the nature of the alkene substrate influence which mechanistic pathway is favored.

Applications in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The dual functionality of methyl 3-isocyanatobenzoate allows it to be incorporated into a wide array of complex molecules, serving as a linchpin to connect different molecular fragments or to build core structural motifs.

The isocyanate moiety is particularly adept at participating in cyclization reactions to form nitrogen-containing heterocycles. By reacting with precursors bearing appropriate nucleophiles, it can be seamlessly integrated into various ring systems.

The pyrazolo[3,4-d]pyrimidine core is a prominent scaffold in medicinal chemistry, often referred to as a purine (B94841) isostere. This compound serves as a key reagent for the construction of this bicyclic system from aminopyrazole precursors.

The synthesis begins with the reaction of an aminopyrazole, such as 5-amino-1-phenyl-1H-pyrazole-4-carboxamide, with this compound. The primary amino group of the pyrazole (B372694) acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This initial step forms a urea-linked intermediate. Subsequent treatment with a base promotes an intramolecular cyclization. The amide nitrogen attacks one of the carbonyl carbons of the newly formed urea (B33335), displacing the aniline (B41778) moiety and closing the pyrimidine (B1678525) ring. This cyclization is often followed by a Dimroth rearrangement, a common isomerization in heterocyclic chemistry, to yield the thermodynamically more stable pyrazolo[3,4-d]pyrimidine product. researchgate.netresearchgate.net The methyl ester on the benzoate (B1203000) ring remains available for further functionalization.

Reaction Scheme: Pyrazolo[3,4-d]pyrimidine Synthesis

| Step | Reactants | Key Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | 5-Aminopyrazole Derivative + this compound | Nucleophilic attack on isocyanate | Urea-linked pyrazole |

| 2 | Urea-linked pyrazole | Base-catalyzed intramolecular cyclization | Pyrazolo[3,4-d]pyrimidine scaffold |

This compound is also employed in the derivatization of existing tetrahydro-beta-carboline (THBC) frameworks, which are core structures in many natural alkaloids and pharmacologically active compounds. astu.edu.et Rather than forming the THBC core itself, which is typically accomplished via the Pictet-Spengler reaction, the isocyanate is used to build additional fused heterocyclic rings onto the scaffold. wikipedia.orgnih.gov

In a notable application, the reaction of a 6-hydroxy-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid with an isocyanate like this compound leads to the formation of complex beta-carboline-hydantoin systems. nih.gov The reaction proceeds through the interaction of the isocyanate group with both the secondary amine (at position 2) and the carboxylic acid (at position 3) of the THBC ring. This dual reactivity results in the formation of a new, fused five-membered hydantoin (B18101) ring, creating a rigid, polycyclic structure with potential applications in drug discovery. nih.gov

Macrocycles are of increasing interest in drug discovery for their ability to tackle challenging protein-protein interaction targets. nih.gov this compound can function as a crucial component in the synthesis of these large ring structures. Its bifunctional nature allows it to act as a linker in a multi-step macrocyclization strategy.

A typical synthetic route involves a linear precursor containing two nucleophilic sites, for example, a diamine or an amino alcohol. In the first step, one of the nucleophiles reacts selectively with the highly reactive isocyanate group of this compound to form a stable urea or carbamate (B1207046) linkage. This reaction attaches the methyl benzoate moiety to one end of the linear chain. In a subsequent step, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. Finally, an intramolecular amide bond formation (macrolactamization) between this newly formed carboxylic acid and the remaining nucleophile at the other end of the chain closes the ring, yielding the desired macrocycle. This strategy allows for precise control over the cyclization process.

Synthesis of Heterocyclic Compounds

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds for high-throughput screening. nih.gov The reliable and high-yielding reactivity of the isocyanate group makes this compound an excellent building block for creating chemical libraries.

It is frequently used in the parallel synthesis of libraries of ureas and carbamates. nih.govnih.gov By reacting this compound with a diverse set of primary or secondary amines, a library of corresponding ureas can be generated. Similarly, reaction with a collection of alcohols would produce a library of carbamates. This approach is amenable to solid-phase synthesis, where a resin-bound amine or alcohol can be treated with the isocyanate. nih.gov The unreacted reagents can be easily washed away, simplifying purification. The methyl ester group can either be carried through the synthesis or used as an attachment point to the solid support, allowing for cleavage of the final product from the resin under specific conditions.

Library Synthesis Potential

| Reagent Class | Linkage Formed | Resulting Library |

|---|---|---|

| Diverse Amines | Urea | Substituted Phenyl Ureas |

Intermediate in Multi-Step Synthetic Sequences

This compound is itself a valuable intermediate in longer, multi-step synthetic pathways. umontreal.cascribd.com Its synthesis is a key transformation that sets the stage for the introduction of urea or carbamate functionalities into a target molecule.

A common sequence begins with a readily available starting material like methyl 3-nitrobenzoate.

Reduction: The first step is the reduction of the nitro group to a primary amine, yielding methyl 3-aminobenzoate (B8586502). This is typically achieved using standard reducing agents such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride (SnCl₂).

Isocyanate Formation: The resulting amine is then converted to the isocyanate. This transformation can be accomplished using phosgene (B1210022) (COCl₂) or, more safely, a phosgene equivalent like triphosgene (B27547) or carbonyldiimidazole (CDI). This step produces this compound.

Subsequent Reaction: The newly formed isocyanate is then used immediately in the next step of the synthesis, for example, by reacting it with a complex amine to form a key urea linkage in a final drug target.

This sequence highlights the role of this compound as a pivotal intermediate, bridging the gap between simple aromatic precursors and complex, functionalized target molecules.

Polymer Chemistry Applications and Polymerization Mechanisms

Monomer in Polyurethane Synthesis

Contrary to difunctional isocyanates that form the backbone of polyurethane polymers, Methyl 3-isocyanatobenzoate is a monofunctional compound. This characteristic means it cannot act as a chain-building monomer. However, it can be strategically introduced during polyurethane synthesis to control molecular weight or to introduce specific functionalities at the chain ends.

In the context of polyurethane synthesis, this compound does not copolymerize in the traditional sense. Instead, it reacts with the hydroxyl groups of alcohols and polyols to act as a chain terminator or capping agent. This reaction is crucial for controlling the molecular weight of the resulting polyurethane. By introducing a calculated amount of this monofunctional isocyanate, the chain extension process is halted once a chain end reacts with it, preventing the formation of excessively long polymers.

Table 1: Reaction Participants in Modified Polyurethane Synthesis

| Compound Role | Example Compound | Functional Group |

|---|---|---|

| Diisocyanate Monomer | Methylene diphenyl diisocyanate (MDI) | -NCO (x2) |

| Polyol | Poly(ε-caprolactone) (PCL) | -OH (x2 or more) |

In the synthesis of biomedical segmented poly(esterurethanes), controlling the properties of the final material is critical. While difunctional isocyanates form the hard segments of these polymers, the introduction of compounds like this compound can modify the surface properties or biocompatibility. Research into novel isocyanates for creating non-toxic and biocompatible polyurethanes is ongoing. For instance, diisocyanates derived from aminobenzoates have been used to synthesize biodegradable poly(ester-urethane)s for biomedical applications. These polymers, built from components like poly(ε-caprolactone) (PCL), demonstrate that the benzoate (B1203000) moiety is a viable component for creating biocompatible materials. The use of a monofunctional isocyanatobenzoate could similarly be explored to functionalize the surface of such materials.

The development of biodegradable polymers often involves incorporating linkages that can be broken down hydrolytically or enzymatically. Poly(ester-urethane)s are a key class of such materials. The synthesis of biodegradable and biocompatible thermoplastic poly(ester-urethane)s has been demonstrated using a novel diisocyanate, 1,3-propanediol bis(4-isocyanatobenzoate), with PCL as the soft segment. This work highlights the potential for isocyanatobenzoate structures to be integrated into biodegradable polymer backbones, suggesting that this compound could be used to graft biodegradable side chains or functional end groups onto a polymer scaffold.

Derivatization of Existing Polymer Architectures

The most significant application of this compound is in the post-polymerization modification of existing polymers. Its isocyanate group provides a highly efficient chemical handle for grafting specific functionalities onto polymer backbones that possess reactive groups like hydroxyls.

Cellulose (B213188) and its derivatives are abundant, renewable biopolymers rich in hydroxyl groups. These -OH groups are ideal reaction sites for the isocyanate group of this compound, leading to the formation of cellulose carbamate (B1207046) derivatives. This grafting process transforms the properties of the native cellulose, potentially increasing its hydrophobicity, altering its solubility in organic solvents, and improving its thermal stability. The reaction creates a new material where the benzoate methyl ester group is tethered to the cellulose backbone through a stable urethane (B1682113) linkage. This modification is a powerful tool for creating advanced bio-based materials from cellulose feedstocks.

Table 2: Grafting Reaction on Cellulose

| Reactant | Functional Group | Product Linkage | Resulting Pendant Group |

|---|---|---|---|

| Cellulose | -OH | Urethane (-O-CO-NH-) | Methyl 3-carboxybenzoate |

While this compound itself introduces a methyl ester group, the broader strategy of creating polymers with pendant (side-chain) isocyanate groups is a key area of polymer chemistry. This is typically achieved by using monomers that already contain a protected or less reactive isocyanate group, or a precursor that can be converted to an isocyanate after polymerization. For example, monomers like 1-(1-isocyanato-1-methylethyl)-3-(1-methylethenyl) benzene (B151609) (m-TMI) can be copolymerized to create elastomers with pendant isocyanate groups. These reactive side chains can then be used for crosslinking or for grafting other molecules, such as antioxidants, onto the polymer backbone. This general approach allows for the creation of highly functional materials where the pendant groups can be tailored for specific applications.

Reaction Kinetics and Mechanisms in Isocyanate Polymerization

The polymerization of isocyanates is a complex process that can proceed through various mechanisms, including step-growth and chain-growth pathways. The kinetics of these reactions are highly sensitive to the reaction conditions, the presence of catalysts, and the inherent reactivity of the isocyanate monomer itself. Understanding these factors is crucial for controlling the polymerization process and tailoring the properties of the resulting polymer.

The polymerization of isocyanates is often sluggish and requires the use of catalysts to achieve practical reaction rates and high molecular weight polymers. A wide array of catalytic systems has been developed, each with its own mechanism and level of activity. These can be broadly categorized into amine-based catalysts, organometallic compounds, and other Lewis acids and bases.

In the context of isocyanate polymerization, tertiary amines are widely used catalysts. Their catalytic activity is generally attributed to the formation of a complex with the isocyanate group, which increases its electrophilicity and facilitates the attack by a nucleophile, such as an alcohol or another isocyanate molecule. The specific mechanism can vary depending on the amine and the reaction conditions.

Organometallic compounds, particularly those based on tin, titanium, and zirconium, are also highly effective catalysts for isocyanate polymerization. For instance, tin compounds like dibutyltin dilaurate (DBTDL) are commonly employed in polyurethane synthesis. The mechanism of catalysis by these metal compounds often involves the coordination of the isocyanate to the metal center, which activates the N=C=O group towards nucleophilic attack. The choice of metal and its ligand sphere can significantly influence the catalyst's activity and selectivity.

The selection of a suitable catalytic system is critical for controlling the polymerization of this compound. The presence of the electron-withdrawing methyl ester group is expected to enhance the electrophilicity of the isocyanate carbon, potentially influencing the choice and efficiency of the catalyst. Research into specific catalytic systems for this monomer would be necessary to elucidate the optimal conditions for its polymerization.

Table 1: Overview of Common Catalytic Systems for Isocyanate Polymerization

| Catalyst Type | Examples | General Mechanism of Action |

| Tertiary Amines | Triethylamine, DABCO | Nucleophilic catalysis, complex formation with isocyanate |

| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Lewis acid catalysis, coordination to the isocyanate group |

| Organotitanium Compounds | Titanium alkoxides | Coordination-insertion mechanism |

| Organozirconium Compounds | Zirconium acetylacetonate | Lewis acid catalysis |

This table provides a general overview. Specific mechanisms can be more complex and are the subject of ongoing research.

The reactivity of an isocyanate monomer is intrinsically linked to its molecular structure, specifically the steric and electronic environment around the isocyanate functional group. These factors dictate the accessibility of the electrophilic carbon atom and the stability of the transition states during polymerization.

Electronic Factors: The electronic nature of the substituents on the aromatic ring has a profound effect on the reactivity of the isocyanate group. Electron-withdrawing groups (EWGs) increase the electrophilicity of the isocyanate carbon atom by pulling electron density away from the N=C=O group. This makes the carbon more susceptible to nucleophilic attack, thereby increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the reactivity of the isocyanate group.

In the case of this compound, the methyl ester group (-COOCH₃) at the meta position acts as an electron-withdrawing group through its inductive effect. This is expected to enhance the reactivity of the isocyanate group compared to unsubstituted phenyl isocyanate. The position of the substituent is also crucial; an EWG at the ortho or para position would have a more pronounced effect due to resonance delocalization.

Steric Factors: Steric hindrance around the isocyanate group can significantly impede the approach of a nucleophile or a catalyst, thereby slowing down the rate of polymerization. Bulky substituents in the ortho position to the isocyanate group can create a "steric shield," making it more difficult for the reaction to occur.

Table 2: Predicted Influence of Substituents on Isocyanate Reactivity

| Substituent | Electronic Effect | Predicted Effect on Reactivity |

| -NO₂ (para) | Strong Electron-Withdrawing | Significant Increase |

| -CN (para) | Strong Electron-Withdrawing | Significant Increase |

| -COOCH₃ (meta) | Moderate Electron-Withdrawing (Inductive) | Moderate Increase |

| -CH₃ (para) | Weak Electron-Donating | Slight Decrease |

| -OCH₃ (para) | Strong Electron-Donating (Resonance) | Significant Decrease |

| -C(CH₃)₃ (ortho) | Electron-Donating & Steric Hindrance | Significant Decrease |

This table presents general trends. The actual reactivity is a complex function of multiple factors.

A comprehensive understanding of the polymerization of this compound requires detailed kinetic studies under various catalytic conditions. Such research would provide valuable data to quantify the electronic effect of the meta-substituted methyl ester group and to identify the most effective catalytic systems for the synthesis of polymers from this monomer. The resulting polymers could possess unique properties due to the presence of the polar ester functionality, making them interesting candidates for a range of applications.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com This technique is crucial in drug discovery for understanding how a ligand, such as Methyl 3-isocyanatobenzoate, might interact with a biological target, typically a protein or enzyme. researchgate.netresearchgate.net Despite the utility of these methods, specific molecular docking studies detailing the interaction of this compound with defined protein targets have not been identified in the surveyed literature.

Ligand-Target Interactions

The analysis of ligand-target interactions involves identifying the specific types of bonds (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) that stabilize the complex formed between a ligand and its target protein. jbcpm.com This information is fundamental for understanding the mechanism of action and for designing more potent and selective molecules. At present, there is no specific data available from published studies that detail the ligand-target interactions of this compound with any particular biological receptor.

Prediction of Binding Affinities

The prediction of binding affinity, often expressed as a binding free energy value (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target. nih.gov Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are frequently employed for this purpose. researchgate.net A lower binding energy generally indicates a more stable and potent interaction. biointerfaceresearch.com However, research articles containing predicted or experimentally validated binding affinities for this compound with specific biological targets could not be located.

Advanced Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of methyl 3-isocyanatobenzoate by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of this compound provides definitive information about the number and chemical environment of the hydrogen atoms in the molecule. The spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl ester protons.

The four protons on the benzene (B151609) ring are chemically non-equivalent and are expected to appear as a complex multiplet pattern in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). The substitution pattern (meta- or 1,3-disubstituted) leads to specific splitting patterns. For instance, the proton at the C2 position would likely appear as a singlet or a narrow triplet, the proton at C6 as a doublet of doublets, the proton at C5 as a triplet, and the proton at C4 as a doublet of doublets. The exact chemical shifts are influenced by the electron-withdrawing nature of both the isocyanate and the methyl ester groups.

The three protons of the methyl group (-OCH₃) are equivalent and are expected to appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. rsc.org The integration of these signals would confirm the proton count, with the aromatic region integrating to 4H and the methyl singlet integrating to 3H.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH (C2-H) | ~8.0 | s (or t) |

| Aromatic CH (C4-H) | ~7.8 | d |

| Aromatic CH (C5-H) | ~7.5 | t |

| Aromatic CH (C6-H) | ~7.6 | d |

| Methyl (-OCH₃) | ~3.9 | s |

Note: Predicted values are based on analyses of structurally similar compounds like methyl 3-nitrobenzoate and methyl 3-chlorobenzoate. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to each unique carbon atom.

The carbon of the carbonyl group (C=O) in the ester is expected to appear significantly downfield, typically in the range of 164-167 ppm. rsc.orgchegg.com The carbon of the isocyanate group (-N=C=O) is also characteristically downfield, often observed around 120-135 ppm. The four aromatic carbons attached to hydrogen atoms would resonate between 120 and 135 ppm, while the two carbons attached to the substituents (C1 and C3) would appear in a similar or slightly more downfield region. chegg.com The methyl carbon (-OCH₃) is the most upfield signal, typically found around 52-53 ppm. rsc.orgchegg.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | 165 |

| Aromatic (C1, C3) | 130-135 |

| Isocyanate (-N=C=O) | 125 |

| Aromatic (C2, C4, C5, C6) | 120-130 |

| Methyl (-OCH₃) | 52 |

Note: Predicted values are based on analyses of structurally similar compounds. rsc.orgchegg.com

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm these assignments. A COSY spectrum would show correlations between coupled protons on the aromatic ring, helping to unravel the complex splitting patterns. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the aromatic CH and methyl carbons in the ¹³C NMR spectrum.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including IR and Raman, are exceptionally useful for identifying the key functional groups present in this compound.

The IR spectrum of this compound is dominated by a few very strong and characteristic absorption bands.

Isocyanate Group (-N=C=O): The most prominent feature is an intense, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate group. This band appears in a relatively uncongested region of the spectrum, typically between 2250 and 2280 cm⁻¹. researchgate.net Its high intensity and characteristic position make it a definitive marker for the presence of the isocyanate functionality.

Ester Group (-COOCH₃): The ester group gives rise to two characteristic vibrations. The C=O (carbonyl) stretching vibration appears as a strong, sharp band in the region of 1720-1750 cm⁻¹. docbrown.infosciencing.com Additionally, the C-O stretching vibrations of the ester linkage produce strong bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹. docbrown.info

Aromatic C=C stretching vibrations are also observed as a series of bands of variable intensity around 1450-1600 cm⁻¹. sciencing.com

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2280 | Very Strong, Sharp |

| Ester Carbonyl (C=O) | Stretch | 1720 - 1750 | Strong, Sharp |

| Ester (C-O) | Stretch | 1100 - 1300 | Strong |

Raman spectroscopy provides complementary information. While the isocyanate asymmetric stretch is also visible in the Raman spectrum, the symmetric vibrations and aromatic ring modes are often more intense compared to the IR spectrum.

Vibrational spectroscopy can also be used to study the conformational isomers of this compound. The molecule may exist in different rotational isomers (rotamers) due to rotation around the single bonds connecting the ester and isocyanate groups to the aromatic ring. researchgate.net These different conformers can give rise to slightly different vibrational frequencies.

By recording spectra at different temperatures or in different physical states (e.g., liquid vs. solid), it may be possible to identify bands corresponding to different conformers. For example, in related methoxycarbonyl isocyanates, evidence for cisoid and transoid rotamers has been observed in both liquid and vapor phases through vibrational spectroscopy. researchgate.net Such studies provide insight into the molecule's flexibility and the relative energetic stability of its different spatial arrangements.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing structural clues. The monoisotopic mass of the molecule is 177.04259 Da. uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z of 177. Subsequent fragmentation would likely involve several key pathways:

Loss of the methoxy (B1213986) radical (•OCH₃) from the ester group to give a fragment ion at m/z 146.

Loss of the entire methoxycarbonyl group (•COOCH₃) to yield an isocyanatophenyl cation at m/z 118.

Cleavage of the isocyanate group.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous calculation of the elemental formula (C₉H₇NO₃). Predicted m/z values for common adducts in soft-ionization techniques like electrospray ionization (ESI) are also used for confirmation. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Formula | Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M+H]⁺ | C₉H₈NO₃⁺ | 178.04987 |

| [M+Na]⁺ | C₉H₇NNaO₃⁺ | 200.03181 |

| [M+K]⁺ | C₉H₇KNO₃⁺ | 216.00575 |

| [M-H]⁻ | C₉H₆NO₃⁻ | 176.03531 |

Source: Data predicted from PubChem. uni.lu

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. nih.gov Unlike standard mass spectrometry, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas (isobars). nih.gov This is achieved by using analyzers, such as Time-of-Flight (TOF) or Orbitrap, which can provide mass resolution high enough to detect the minute mass differences between isotopes. nih.govnih.gov

For this compound, with a molecular formula of C9H7NO3, the theoretical monoisotopic mass can be calculated with high precision. An HRMS instrument measures the mass-to-charge ratio (m/z) of the molecular ion (or its adducts) and compares the experimental value to the theoretical value. A close match, typically within a few parts per million (ppm), confirms the elemental formula of the compound.

The predicted monoisotopic mass and the m/z of common adducts for this compound are presented below. uni.lu

| Adduct Type | Molecular Formula | Theoretical m/z |

| [M]+ | C9H7NO3 | 177.04204 |

| [M+H]+ | C9H8NO3 | 178.04987 |

| [M+Na]+ | C9H7NNaO3 | 200.03181 |

| [M+K]+ | C9H7KNO3 | 216.00575 |

This interactive table is based on predicted data for this compound. uni.lu

In research practice, the experimentally determined mass provides strong evidence for the compound's identity. For instance, in the analysis of the closely related compound methyl 3,5-dibromo-4-isocyanobenzoate (C9H5Br2NO2), HRMS (using Electron Ionization, EI) found the mass of the molecular ion [M]+ to be 316.8699, which was in excellent agreement with the calculated mass of 316.8682. nih.gov This level of accuracy provides high confidence in the assigned molecular formula.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the accurate mass of the molecular ion, mass spectrometry bombards molecules with energy, causing them to break apart into characteristic fragment ions. libretexts.org The resulting fragmentation pattern serves as a molecular "fingerprint" that can be used to confirm the structure of the compound. The fragmentation pathways are governed by the relative strengths of chemical bonds and the stability of the resulting fragments. libretexts.org

For this compound, the structure contains an aromatic ring, an ester group (-COOCH3), and an isocyanate group (-NCO). The analysis of its fragmentation pattern would involve identifying peaks corresponding to the loss of specific neutral fragments.

Key predicted fragmentation pathways include:

Loss of a methoxy radical (•OCH3): Cleavage of the O-CH3 bond in the ester group would result in the formation of a stable acylium ion.

Loss of the entire methoxycarbonyl group (•COOCH3): Cleavage of the bond between the aromatic ring and the ester group.

Cleavage involving the isocyanate group: Fragmentation may involve the loss of CO from the isocyanate moiety.

The table below outlines some of the plausible fragments for this compound and their expected m/z values.

| Fragment Ion Structure | Neutral Loss | Expected m/z |

| [C8H4NO2]+ | •OCH3 | 146 |

| [C7H4N]+ | •COOCH3 | 114 |

| [C6H4COOCH3]+ | •NCO | 135 |

| [C8H7NO2]+ | •CO | 149 |

This interactive table presents predicted fragmentation data based on general principles of mass spectrometry applied to the structure of this compound. libretexts.orglibretexts.orgyoutube.com

By interpreting these fragments, researchers can piece together the molecular structure, confirming the connectivity of the aromatic ring, the ester, and the isocyanate functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The technique involves directing X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the positions of individual atoms, yielding a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles.

While a specific crystal structure determination for this compound is not publicly available, the crystallographic analysis of a very similar compound, methyl 3,5-dibromo-4-isocyanobenzoate , illustrates the type of detailed information that can be obtained. nih.govresearchgate.net The benzene rings in this related molecule were found to be nearly planar. nih.gov The study provided precise measurements of bond angles, such as the C-O-C angle within the methoxy group, and detailed the packing of molecules in the crystal lattice. nih.gov

The crystallographic data obtained for this related compound are summarized in the table below. nih.gov

| Parameter | Methyl 3,5-dibromo-4-isocyanobenzoate |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.0381 (14) |

| b (Å) | 12.2359 (14) |

| c (Å) | 7.2023 (8) |

| β (°) | 105.774 (3) |

| Volume (ų) | 1018.7 (2) |

| Z | 4 |

This interactive table presents crystallographic data for the related compound methyl 3,5-dibromo-4-isocyanobenzoate. nih.gov

Such an analysis for this compound would definitively confirm its molecular geometry and provide insights into intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern its solid-state properties.

Environmental Fate and Degradation Studies

Hydrolytic Stability and Transformation in Aquatic Systems

The stability of a chemical in water is a critical factor in determining its environmental persistence. The hydrolysis of carbamate (B1207046) compounds like phenmedipham (B1680312), which shares structural similarities, is highly dependent on the pH of the surrounding water. nih.govpublications.gc.ca

Studies on phenmedipham show that it is unstable in neutral and alkaline conditions but more stable in acidic environments. publications.gc.ca For instance, at 22°C, the hydrolysis half-life of phenmedipham is reported to be 70 days at a pH of 5, but this decreases dramatically to 24 hours at a pH of 7 and just 10 minutes at a pH of 9. nih.gov At a slightly higher temperature of 25°C, the half-lives are approximately 7.5 days at pH 6, 18 hours at pH 7, and 1.8 hours at pH 8. nih.gov This rapid degradation in alkaline conditions indicates that in neutral to alkaline aquatic systems, hydrolysis is a significant transformation pathway. nih.gov

The primary products formed during the hydrolysis of phenmedipham include methyl N-3(hydroxyphenyl) carbamate (MHPC) and m-toluidine. nih.gov

Table 1: Hydrolysis Half-Life of Phenmedipham at Various pH Levels

| pH | Temperature (°C) | Half-Life |

|---|---|---|

| 5 | 22 | 70 days |

| 6 | 25 | 7.5 days |

| 7 | 22 | 24 hours |

| 7 | 25 | 18 hours |

| 8 | 25 | 1.8 hours |

Biodegradation in Soil and Water Environments

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the environmental degradation of many chemical compounds.

In soil, phenmedipham is generally not persistent, with an average half-life (DT50) of about 25 to 30 days under most conditions. nih.goviung.pl However, its persistence can be influenced by soil properties, with degradation being considerably slower under acidic conditions. publications.gc.ca

Aerobic and Anaerobic Transformation Pathways

Under aerobic conditions in soil, phenmedipham exhibits low to high persistence, eventually mineralizing to carbon dioxide. nih.gov Laboratory studies have shown that after 112 days, up to 28.7% of the radiolabelled methyl-aniline ring and 20.2% of the amino-phenol ring of phenmedipham were converted to carbon dioxide. nih.gov The major metabolite formed under aerobic conditions is MHPC. nih.gov

In anaerobic soil environments, phenmedipham shows moderate persistence. nih.gov The primary metabolite produced under these conditions is also MHPC, which can account for up to 45.3% of the applied radioactivity. nih.gov

Role of Microorganisms in Degradation

Specific microorganisms have been identified that are capable of degrading phenmedipham. The bacterial strain Ochrobactrum anthropi NC-1, isolated from pesticide-contaminated soil, can utilize phenmedipham as its sole source of carbon and energy. researchgate.netnih.gov This strain can degrade over 98.5% of a 2 mM phenmedipham solution within 168 hours, with optimal conditions being a pH of 7.0 and a temperature of 30–35°C. researchgate.netnih.gov Other bacteria, such as Arthrobacter P52 and Pseudomonas putida, are also known to degrade phenmedipham through the hydrolysis of its central carbamate linkage. nih.gov

Metabolite Identification and Characterization

The degradation of phenmedipham results in the formation of several key metabolites. The most significant of these is methyl-N-(3-hydroxyphenyl) carbamate (MHPC) , which is a major degradate in both soil and water. publications.gc.canih.gov Other identified metabolites include:

m-toluidine nih.govnih.govresearchgate.net

m-aminophenol nih.govresearchgate.net

3-[(methoxycarbonyl)amino]phenyl(3-hydroxyphenyl)carbamate (M1) nih.gov

In plants, metabolism can proceed through hydroxylation and glycosylation, forming compounds like N-hydroxyphenmedipham . cambridge.orgcambridge.org Analytical methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) are used to monitor for phenmedipham and its metabolites like MHPC in soil and water. nih.gov

Table 2: Major Metabolites of Phenmedipham

| Metabolite Name | Common Abbreviation | Formation Environment |

|---|---|---|

| methyl-N-(3-hydroxyphenyl) carbamate | MHPC | Soil (aerobic/anaerobic), Water (hydrolysis) |

| m-toluidine | Soil, Water (hydrolysis) | |

| m-aminophenol | Soil, Water | |

| 3-[(methoxycarbonyl)amino]phenyl(3-hydroxyphenyl)carbamate | M1 | Environmental Transformation |

Environmental Risk Assessment Methodologies

The environmental risk assessment for chemicals like phenmedipham involves a comprehensive evaluation of their environmental fate and ecological effects. regulations.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) conduct these assessments to understand the potential impact on non-target organisms and ecosystems. publications.gc.caregulations.gov

The assessment considers various factors, including:

Persistence : Evaluated through laboratory and field dissipation studies, which determine the chemical's half-life in soil and water. publications.gc.ca For phenmedipham, this ranges from low to moderate persistence depending on environmental conditions. publications.gc.ca

Mobility : Assessed using the soil adsorption coefficient (Koc). Phenmedipham itself has low mobility, but its major metabolite, MHPC, shows a greater potential for movement in soil. publications.gc.canih.gov